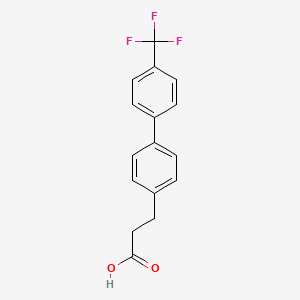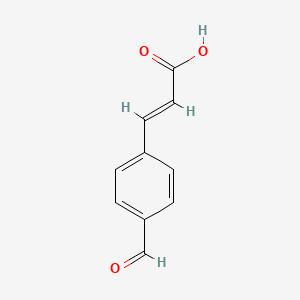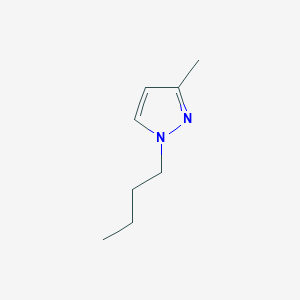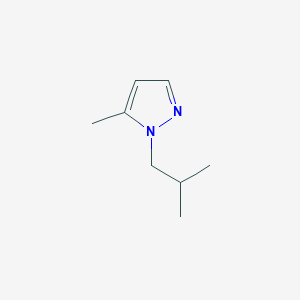![molecular formula C13H12FN B7763433 (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7763433.png)
(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to another phenyl ring through a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with phenylmagnesium bromide to form a secondary alcohol, which is then subjected to reductive amination using ammonium formate and palladium on carbon (Pd/C) as a catalyst. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran (THF) or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Fluorophenyl ketones or aldehydes
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry:
Catalysis: (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine is used as a ligand in catalytic reactions to enhance selectivity and efficiency.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic properties.
Biology:
Bioconjugation: It is employed in the modification of biomolecules for imaging and therapeutic purposes.
Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Medicine:
Drug Development: this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostics: It is used in the development of diagnostic probes for various diseases.
Industry:
Polymer Chemistry: The compound is incorporated into polymers to impart specific properties such as increased thermal stability and chemical resistance.
Agriculture: It is explored for use in agrochemicals to enhance crop protection.
Mécanisme D'action
The mechanism of action of (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: It interacts with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
- [4-(2-Chlorophenyl)phenyl]methanamine
- [4-(2-Bromophenyl)phenyl]methanamine
- [4-(2-Methylphenyl)phenyl]methanamine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluorine, chlorine, bromine, or methyl group).
- Reactivity: The presence of different substituents affects the compound’s reactivity and interaction with other molecules. For example, fluorine enhances binding affinity due to its electronegativity, while methyl groups may increase hydrophobic interactions.
- Applications: While all these compounds may be used in similar applications, (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine is unique due to its enhanced binding properties and selectivity, making it particularly valuable in drug development and diagnostics.
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGRBKIRHYZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B7763425.png)




